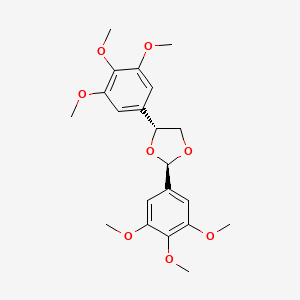
trans,trans-Muconic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans,trans-Muconic Acid-d4” is a deuterium-labeled version of trans,trans-Muconic acid . It has the molecular formula C6 D4 H2 O4 and a molecular weight of 146.1341 . It is a urinary metabolite of benzene and has been used as a biomarker of exposure to benzene in humans .
Synthesis Analysis
The synthesis of “trans,trans-Muconic Acid-d4” involves coordination polymers based on trans,trans-muconic acid . These polymers are prepared using transition metals like Cu, Zn, Ni, Co, and are used as precursors for the supramolecular organization of nanocomposites . Another approach involves the enzymatic synthesis of muconic acid-based polymers .
Molecular Structure Analysis
The molecular structure of “trans,trans-Muconic Acid-d4” is similar to that of trans,trans-Muconic acid, with the difference being the presence of deuterium atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
“trans,trans-Muconic Acid-d4” is involved in various chemical reactions. For instance, it is used in the production of specialty polymers . The alkene functionality of the muconate monomers plays a crucial role in these reactions .
Physical And Chemical Properties Analysis
“trans,trans-Muconic Acid-d4” is a solid substance . It has a molecular formula of C6 D4 H2 O4 and a molecular weight of 146.1341 .
Scientific Research Applications
Renewable Chemical Production : trans,trans-Muconic acid is pivotal in producing renewable cyclic dicarboxylic acids like terephthalic and 1,4-cyclohexanedicarboxylic acids. These acids are derived from biomass through a series of biological and chemical processes, including isomerization of cis,cis-muconic acid to trans,trans-muconic acid. This process is crucial for industries like the polyester and polyamide industries (Carraher et al., 2017).
Analytical Techniques in Biomonitoring : trans,trans-Muconic acid is used as a biomarker in biological monitoring of benzene exposure. Techniques like ionic liquid-dispersive liquid-liquid microextraction coupled with HPLC (High-Performance Liquid Chromatography) have been developed for the preconcentration and analytical determination of trans,trans-muconic acid in human urine samples (Abbaszadeh et al., 2021).
Catalytic Conversion and Isomerization : Iodine-catalyzed isomerization of dimethyl muconate, a related compound, to the trans,trans-form has been studied to synthesize drop-in commodity and novel monomers like dimethyl terephthalate. Understanding the catalytic conversion and isomerization mechanisms can advance the production of bio-based chemicals (Settle et al., 2018).
Biobased Economy & Polymer Production : Muconic acid, including its trans,trans isomer, serves as a versatile monomer for producing specialty polymers and other value-added chemicals. Its potential as a starting material for synthesis routes in the biobased economy is significant, highlighting its role in sustainable chemistry (Khalil et al., 2020).
Solid-State Photochemistry : The reactivity of trans,trans-Muconic acid in solid-state photochemistry has been studied. Its crystallization and reaction behaviors under certain conditions provide insights into the formation of polymers and other complex molecular structures (Lahav & Schmidt, 1967).
Electrochemical Conversion : Electrochemical conversion methods for muconic acid to diacid monomers, including trans,trans-muconic acid, are emerging as alternatives to conventional catalysis. These methods are key for the sustainable manufacture of commodities like Nylon-6,6 and PET, utilizing biomass-derived platform chemicals (Matthiesen et al., 2016).
Biodegradability Studies : Studies on the chemical structure and biodegradability of halogenated aromatic compounds have included muconic acids, like trans,trans-muconic acid, as intermediates. These studies are essential for understanding the environmental impact and degradation pathways of various chemical compounds (Schmidt, Remberg & Knackmuss, 1980).
Safety and Hazards
“trans,trans-Muconic Acid-d4” can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this substance .
Future Directions
properties
CAS RN |
1185239-59-1 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
146.134 |
IUPAC Name |
(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D |
InChI Key |
TXXHDPDFNKHHGW-NFCKNUJASA-N |
SMILES |
C(=CC(=O)O)C=CC(=O)O |
synonyms |
(2E,4E)-2,4-Hexadienedioic Acid-d4; (E,E)-Muconic acid-d4; NSC 66486-d4; trans,trans-2,4-Hexadienedioic Acid-d4; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)



